molecular formula C12H15NO2 B124839 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline CAS No. 57598-33-1

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

Cat. No.: B124839
CAS No.: 57598-33-1
M. Wt: 205.25 g/mol
InChI Key: ZGDUNGBWVZKWGE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is an organic compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a methoxyphenyl group and two methyl groups attached to the oxazoline ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzoyl chloride with 2-amino-2-methylpropanol under basic conditions. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the oxazoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce amines.

Scientific Research Applications

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline exerts its effects involves interactions with various molecular targets. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The methoxyphenyl group can also contribute to the compound’s overall properties by affecting its electronic distribution and steric hindrance.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 2-Methoxyphenyl isothiocyanate
  • 2-Methoxyphenylamine

Uniqueness

Compared to similar compounds, 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is unique due to the presence of the oxazoline ring, which imparts distinct chemical and physical properties. The combination of the methoxyphenyl group and the oxazoline ring makes it a versatile compound with diverse applications in various fields.

Biological Activity

Overview

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is an organic compound classified as an oxazoline, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has gained interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Despite limited specific research on its biological effects, its structural features suggest possible interactions with various biological targets.

  • Chemical Formula : C₁₂H₁₅NO
  • Molecular Weight : 201.25 g/mol
  • CAS Number : 57598-33-1

The presence of a methoxy group and two methyl groups enhances the compound's solubility and reactivity, making it suitable for various applications in chemical synthesis and material science.

The biological activity of this compound is thought to arise from its ability to interact with biological macromolecules through non-covalent interactions such as hydrogen bonding. The oxazoline ring may facilitate these interactions, influencing the compound's pharmacodynamics.

Potential Biological Activities

While specific studies on this compound are sparse, compounds within the oxazoline class have been explored for various biological activities:

  • Antimicrobial Properties : Some oxazolines have demonstrated antimicrobial activity against a range of pathogens. This suggests that similar derivatives may exhibit comparable effects.
  • Anticancer Activity : Research indicates that structurally related compounds can act as anticancer agents by targeting specific cellular pathways .
  • Ligand Behavior : The unique structure allows it to function as a ligand in coordination chemistry, which can be beneficial in drug design and discovery.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 2-methoxybenzoyl chloride with 2-amino-2-methylpropanol under basic conditions. This process forms an intermediate amide that subsequently cyclizes to create the oxazoline ring.

Biological Testing

Although specific biological testing data for this compound is limited, related studies have shown promising results for oxazolines in general:

  • Antifungal Activity : A study on oxazole derivatives indicated that certain compounds exhibited significant antifungal activity against plant pathogens, suggesting potential agricultural applications .
  • Anticancer Drug Discovery : Research has highlighted the potential of oxazole-based molecules in anticancer drug discovery, emphasizing their ability to interact with DNA and inhibit cancer cell proliferation .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure TypeUnique Features
2-Methoxyphenyl isocyanateIsocyanateContains an isocyanate functional group
2-Methoxyphenyl isothiocyanateIsothiocyanateFeatures a thiocarbonyl group
2-MethoxyphenylamineAnilineContains an amine group
This compound OxazolineUnique combination of methoxyphenyl and oxazoline ring

Properties

IUPAC Name

2-(2-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDUNGBWVZKWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206225
Record name 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57598-33-1
Record name 4,4-Dimethyl-2-(2-methoxyphenyl)oxazoline
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Record name 57598-33-1
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Record name 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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Record name 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
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Record name 4,4-DIMETHYL-2-(2-METHOXYPHENYL)OXAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the oxazole ring in 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole?

A1: The research states that the oxazole ring in 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole adopts an envelope conformation []. This means that four of the five atoms in the ring are coplanar, while the fifth atom (the methylene carbon in this case) is out of that plane.

Q2: Is 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole a planar molecule?

A2: Although the oxazole ring itself is not perfectly planar, the molecule as a whole is described as approximately planar. The dihedral angle between the mean plane of the oxazole ring (excluding the out-of-plane methylene carbon) and the aromatic ring is reported as 8.6° []. This small dihedral angle suggests a relatively planar overall structure.

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